

Application Note: Ultrasonic Dyeing of Cotton Fabrics with Reactive Dyes

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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzonitrile

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An Eco-efficient Method for Enhanced Color Strength and Fastness

Introduction

The textile industry is a significant consumer of water, energy, and chemicals, particularly in the dyeing and finishing stages. Conventional dyeing of cotton with reactive dyes, while offering a wide color range and good fastness, typically requires high temperatures, large amounts of salt and alkali, and lengthy processing times. This leads to high energy consumption and the generation of effluent with high salinity and residual dye. Ultrasonic-assisted dyeing presents a promising, eco-efficient alternative. The application of high-frequency sound waves (ultrasound) in the dye bath creates acoustic cavitation, which enhances mass transfer and accelerates the dyeing process. This technology allows for significant reductions in processing time, temperature, and chemical consumption while improving dye uptake and overall fabric quality.[1][2][3]

Principle of Ultrasonic Dyeing

The efficacy of ultrasonic dyeing stems from the phenomenon of acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the liquid medium. This process generates localized hot spots, high pressures, and powerful micro-jets.[2][4] In the context of dyeing, these effects lead to several key benefits:

- **Dispersion:** Ultrasound breaks down dye aggregates into smaller, more uniform particles, preventing uneven dyeing and improving dye solubility.[2][4]

- Degassing: It expels dissolved or entrapped air from the fiber capillaries, allowing for better and more rapid penetration of the dye liquor into the fabric.[\[2\]](#)
- Accelerated Diffusion: The energy released during cavitation disrupts the boundary layer around the fiber, significantly increasing the rate of dye diffusion from the bulk solution into the fiber structure.[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Enhanced Reaction Rate: Ultrasound can increase the reactivity of fiber-reactive dyes, leading to more efficient covalent bond formation with the cellulose fibers of the cotton.[\[5\]](#)

Collectively, these mechanisms lead to a faster dyeing process at lower temperatures, reduced chemical usage, and improved color strength and fastness properties.[\[7\]](#)[\[8\]](#)

Experimental Protocols

This section details the methodology for dyeing cotton fabric with reactive dyes using an ultrasonic-assisted method compared to a conventional heating method.

1. Materials and Reagents

- Fabric: 100% Bleached organic cotton plain woven fabric (150 GSM).
- Dyes: C.I. Reactive Red 195, C.I. Reactive Blue 19.
- Chemicals:
 - Sodium Chloride (NaCl) or Glauber's Salt (Na_2SO_4) (Exhausting agent)
 - Sodium Carbonate (Na_2CO_3) (Fixing agent/Alkali)
 - Acetic Acid (CH_3COOH) (Neutralizing agent)
 - Non-ionic detergent
- Equipment:
 - Ultrasonic water bath (Frequency: 40 kHz)

- Conventional laboratory dyeing machine or heated water bath
- Beakers, graduated cylinders, and pipettes
- Spectrophotometer for color measurement
- Launder-Ometer for washing fastness tests
- Crockmeter for rubbing fastness tests

2. Pre-treatment of Fabric

- Cut cotton fabric samples to the desired size (e.g., 10x10 cm).
- Wash the samples in a solution containing 2 g/L non-ionic detergent at 60°C for 20 minutes to remove any impurities.
- Rinse the samples thoroughly with deionized water and allow them to air dry.

3. Dyeing Procedures

3.1. Ultrasonic-Assisted Dyeing Method (US)

- Prepare the dye bath in a beaker. For a 2% shade (on weight of fabric, o.w.f), use the following recipe with a Material-to-Liquor Ratio (MLR) of 1:20:
 - Reactive Dye: 0.2 g
 - Cotton Fabric: 10 g
 - Water: 200 mL
 - Sodium Chloride (NaCl): 12 g (60 g/L)
- Place the beaker in the ultrasonic water bath. Introduce the pre-treated cotton sample into the dye bath.
- Set the temperature to 60°C and begin sonication (40 kHz). Run the process for 20 minutes.

- Add the pre-dissolved Sodium Carbonate (Na_2CO_3) (4 g, 20 g/L) to the dye bath.
- Continue the dyeing process with sonication at 60°C for an additional 40 minutes.[\[9\]](#)
- Total dyeing time is 60 minutes.

3.2. Conventional Exhaust Dyeing Method (CH)

- Prepare the dye bath with the same recipe as the ultrasonic method (MLR 1:20).
- Place the beaker in a conventional dyeing machine or thermostatically controlled water bath. Introduce the pre-treated cotton sample.
- Set the temperature to 80°C and run the process for 30 minutes.[\[9\]](#)
- Add the pre-dissolved Sodium Carbonate (Na_2CO_3) (4 g, 20 g/L) to the dye bath.
- Continue dyeing at 80°C for an additional 60 minutes.
- Total dyeing time is 90 minutes.

4. Post-Dyeing Treatment (for both methods)

- After dyeing, remove the samples from the dye bath and rinse with cold water.
- Perform a soaping wash to remove unfixed dye: wash the samples in a 2 g/L non-ionic detergent solution at 95°C for 15 minutes.
- Rinse the samples with warm water, followed by a final cold water rinse.
- Neutralize the samples by rinsing with a 0.5 g/L acetic acid solution, followed by a final water rinse.[\[2\]](#)
- Air dry the dyed samples.

5. Analysis and Characterization

- Color Strength (K/S): Measure the spectral reflectance of the dyed fabrics using a spectrophotometer. Calculate the K/S value using the Kubelka-Munk equation.

- Color Fastness to Washing: Evaluate according to ISO 105-C06 standard.
- Color Fastness to Rubbing (Dry and Wet): Evaluate according to ISO 105-X12 standard.

Data Presentation

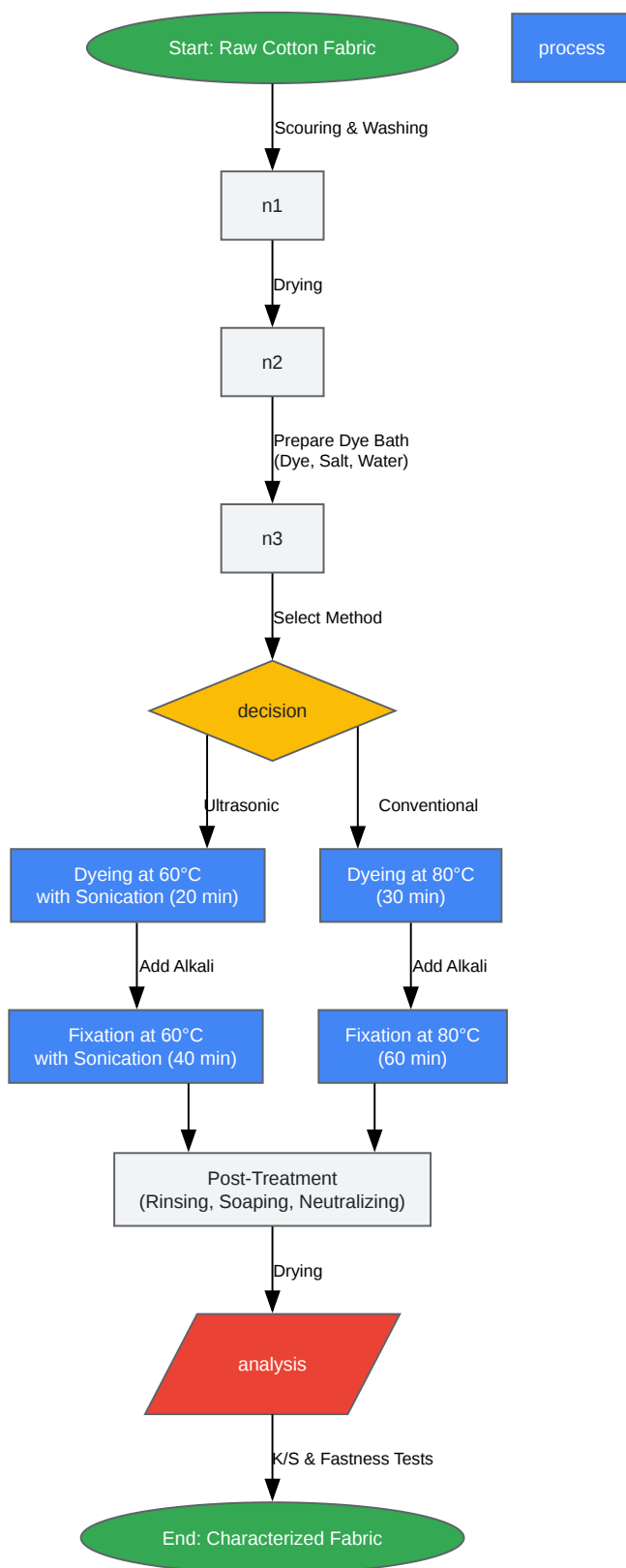
The following table summarizes the comparative results of dyeing cotton with C.I. Reactive Red 195 using both conventional and ultrasonic methods.

Parameter	Conventional Method (CH)	Ultrasonic Method (US)	Improvement with Ultrasound
Process Temperature	80°C[9]	50-60°C[9]	25-37.5% Reduction
Process Time	90-120 min	50-60 min[9]	44-50% Reduction
Color Strength (K/S)	7.85	11.23	~43% Increase
Washing Fastness (Color Change)	4	4-5	Improved
Washing Fastness (Staining)	4	4-5	Improved
Dry Rubbing Fastness	4-5	5	Improved
Wet Rubbing Fastness	3	4	Improved

Fastness grades are on a scale of 1 (poor) to 5 (excellent). Data is compiled and representative of findings from multiple studies.[7][9][10]

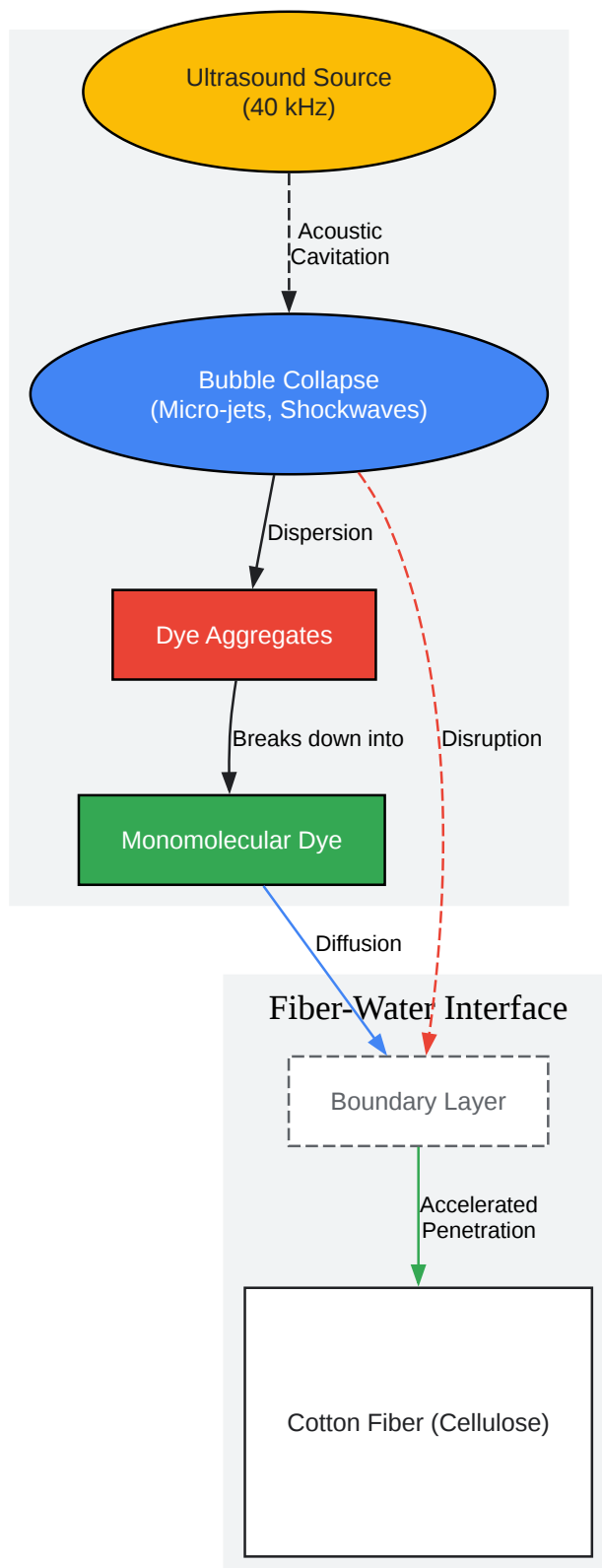
Mandatory Visualizations

Diagrams of Workflow and Mechanism



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Caption: Experimental workflow for ultrasonic vs. conventional cotton dyeing.



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Caption: Mechanism of ultrasonic action in the dye bath and at the fiber surface.

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